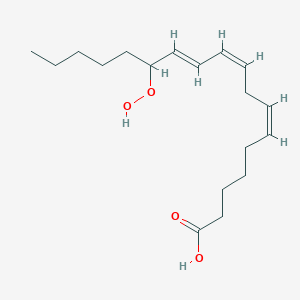

13(S)-HpOTrE(gamma)

Description

Overview of Octadecanoid Lipid Mediators in Biological Systems

Octadecanoids are a class of oxylipins, which are enzymatic and non-enzymatic metabolites of 18-carbon (C18) fatty acids. nih.govnih.govacs.org Oxylipins, as a broader category, are derived from polyunsaturated fatty acids and include well-known mediators like eicosanoids (from C20 fatty acids) and docosanoids (from C22 fatty acids). nih.govnih.gov For a long time, octadecanoids were considered of minor importance in human physiology, often dismissed as simple fatty acid oxidation products. nih.govnih.govresearchgate.net However, recent research has highlighted their significant roles as potent lipid mediators in a variety of biological processes. nih.govnih.gov

In mammals, octadecanoids are synthesized through several enzymatic pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activities, as well as through non-enzymatic auto-oxidation. acs.orgescholarship.org These lipid mediators are involved in the regulation of inflammation, immune responses, metabolic processes, cell proliferation, and pain transmission. nih.govresearchgate.net Due to the high dietary consumption of 18-carbon fatty acids like linoleic acid and α-linolenic acid, their corresponding octadecanoid metabolites can be found at relatively high concentrations in the body, suggesting a strong potential for physiological effects. nih.gov The growing interest in these molecules is gradually unveiling their importance in human health and disease, shifting the perspective from them being merely metabolic byproducts to crucial signaling molecules. nih.govnih.gov

Origin and Classification of 13(S)-HpOTrE(gamma)

13(S)-HpOTrE(gamma), with the formal chemical name 13S-hydroperoxy-6Z,9Z,11E-octadecatrienoic acid, is a specific hydroperoxy polyunsaturated fatty acid belonging to the octadecanoid class. caymanchem.com Its defining characteristic is its origin from the enzymatic oxidation of γ-linolenic acid (GLA), an omega-6 fatty acid. caymanchem.comtargetmol.commedchemexpress.com The biosynthesis is specifically catalyzed by the enzyme lipoxygenase-1 (LOX-1), particularly the soybean lipoxygenase used in many foundational studies. caymanchem.comtargetmol.commedchemexpress.com

The nomenclature of this compound provides key information about its structure:

13(S) : Indicates that a hydroperoxy group (OOH) is attached to the 13th carbon atom with an "S" stereochemical configuration.

Hp : An abbreviation for hydroperoxy.

OTrE : Stands for octadecatrienoic acid, signifying an 18-carbon fatty acid chain with three double bonds.

(gamma) or -γ : This suffix is crucial as it distinguishes this molecule from its isomer, 13(S)-HpOTrE, which is derived from α-linolenic acid (ALA). acs.org The "gamma" specifically denotes its origin from γ-linolenic acid. acs.org

In biological systems, 13(S)-HpOTrE(gamma) is an intermediate metabolite. For instance, the further action of soybean LO-1 can convert 13(S)-HpOTrE(gamma) into various isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). caymanchem.commedchemexpress.com

Historical Context of 13(S)-HpOTrE(gamma) Research

The term "octadecanoid pathway" was first coined in the context of plant biology to describe the biosynthesis of the phytohormone jasmonic acid from α-linolenic acid. acs.orgwikipedia.org Much of the early research in the 1990s focused on this pathway's role in plant defense against insects and pathogens. pnas.orgnih.gov Within this plant-centric research, the α-linolenic acid-derived isomer, 13(S)-HpOTrE, was identified as a critical precursor to jasmonic acid and a signaling molecule that could activate wound-inducible defensive genes. researchgate.netcaymanchem.com

The specific gamma isomer, 13(S)-HpOTrE(gamma), was chemically prepared and purified from γ-linolenic acid as early as 1976. caymanchem.com Subsequent studies in the late 1980s and early 1990s explored its metabolism, noting its conversion to dihydroxy fatty acids by soybean lipoxygenase and its inhibitory effects on the same enzyme at high concentrations. caymanchem.com

Despite this early work, the broader role of octadecanoids, including 13(S)-HpOTrE(gamma), in mammalian systems was largely overlooked for many years. acs.orgescholarship.org It is only in more recent times that a concerted effort has been made to understand the biosynthesis and bioactivity of the full spectrum of octadecanoids in humans. nih.govnih.gov Reviews from 2022 and 2024 highlight that the field is still emerging and hampered by a lack of standardization in nomenclature and a scarcity of analytical standards, which have historically limited investigation. nih.govnih.govacs.orgescholarship.org Recent studies have begun to link octadecanoids to the regulation of inflammation, with metabolites of α-linolenic acid like 13(S)-HpOTrE shown to mediate anti-inflammatory effects. cmu.ac.thmdpi.com This has spurred renewed interest in the entire class of 18-carbon lipid mediators, including their less-studied isomers like 13(S)-HpOTrE(gamma).

Chemical Compounds and PubChem CIDs

Structure

3D Structure

Properties

IUPAC Name |

(6Z,9Z,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFGXCQTRBQQMX-KYLWABQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346665 | |

| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121107-97-9 | |

| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 13 S Hpotre Gamma

Precursor Fatty Acids and Isomeric Forms

The identity of 13(S)-HpOTrE(gamma) is intrinsically linked to its precursor fatty acid, which distinguishes it from other similar lipid hydroperoxides.

13(S)-HpOTrE(gamma) is a monohydroxy polyunsaturated fatty acid produced from the enzymatic action of lipoxygenase on γ-Linolenic Acid (GLA). wikipedia.orgglpbio.comresearchgate.net GLA, or (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid, is an omega-6 fatty acid characterized by the position of its three cis double bonds. fishersci.camassbank.eu The enzymatic oxygenation of GLA at the C-13 position leads to the formation of 13(S)-hydroperoxy-6Z,9Z,11E-octadecatrienoic acid, the specific isomer known as 13(S)-HpOTrE(gamma). caymanchem.com

In contrast, a distinct but related compound, 13(S)-HpOTrE, is synthesized from α-Linolenic Acid (ALA). glpbio.comglpbio.com ALA, or (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, is an omega-3 fatty acid. flybase.org The lipoxygenase-catalyzed reaction on ALA yields (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, or 13(S)-HpOTrE. uni.lucaymanchem.com In plants, soybean lipoxygenase converts ALA primarily into its 13-oxygenated derivative, 13(S)-HpOTrE. mdpi.com This process is a key step in the jasmonate pathway, a major signaling route in plants. nih.gov

The primary distinction between 13(S)-HpOTrE(gamma) and 13(S)-HpOTrE lies in their molecular structure, which is a direct consequence of their respective fatty acid precursors. The "gamma" suffix in the name denotes its origin from γ-Linolenic Acid.

The structural difference is in the location of the double bonds within the 18-carbon chain:

13(S)-HpOTrE(gamma): Formally (6Z,9Z,11E)-13-hydroperoxyoctadeca-6,9,11-trienoic acid. caymanchem.com

13(S)-HpOTrE: Formally (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. uni.lucaymanchem.com

These compounds are isomers, but they are synthesized from different precursors via distinct enzymatic reactions. There is no scientific literature to suggest that these two molecules can be interconverted. They remain separate entities defined by their biosynthetic origins.

Table 1: Comparison of Precursor Fatty Acids

| Attribute | γ-Linolenic Acid (GLA) | α-Linolenic Acid (ALA) |

| IUPAC Name | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Omega Class | Omega-6 | Omega-3 |

| Resulting Hydroperoxide | 13(S)-HpOTrE(gamma) | 13(S)-HpOTrE |

| PubChem CID | 5280933 fishersci.camassbank.eucmdm.twuni.lu | 5280934 flybase.orgcmdm.tw |

Biosynthesis from α-Linolenic Acid (ALA)

Lipoxygenase (LOX) Catalysis

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the formation of hydroperoxides from polyunsaturated fatty acids. Specific LOX isozymes exhibit distinct substrate preferences and produce specific products.

Soybean lipoxygenase-1 (LO-1) is the key enzyme responsible for the synthesis of 13(S)-HpOTrE(gamma) from its precursor, γ-Linolenic Acid. wikipedia.orgglpbio.comcaymanchem.com In plants, LO-1 reacts with C18 polyunsaturated fatty acids like GLA and ALA to produce predominantly 13-hydroperoxy products. nih.gov Further enzymatic action by LO-1 can convert 13(S)-HpOTrE(gamma) into all four isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). wikipedia.orgcaymanchem.com Research has also indicated that at concentrations exceeding 100 µM, 13(S)-HpOTrE(gamma) can act as an inhibitor of soybean LO-1 activity. wikipedia.orgcaymanchem.com

Soybean lipoxygenase-2 (LO-2) is primarily associated with the production of 13(S)-HpOTrE from α-Linolenic Acid. glpbio.comglpbio.com Studies using recombinant soybean LOX2 (GmLOX2) have shown that it converts ALA into (13S)-hydroperoxide with a high degree of specificity (approximately 98% yield). mdpi.com While early research on LO-2 isolated from soybeans suggested a dual specificity, producing both 9- and 13-hydroperoxides, more recent studies with the recombinant enzyme confirm it acts as a specific (13S)-LOX. mdpi.com Incubation of soybean seedling biomembranes with LO-2 leads to the formation of both 9- and 13-HpOTrE. uni.lu

Table 2: Enzyme Specificity and Products

| Enzyme | Primary Substrate | Primary Product |

| Soybean Lipoxygenase-1 (LO-1) | γ-Linolenic Acid (GLA) | 13(S)-HpOTrE(gamma) wikipedia.orgcaymanchem.com |

| Soybean Lipoxygenase-2 (LO-2) | α-Linolenic Acid (ALA) | 13(S)-HpOTrE glpbio.comglpbio.com |

Activity of Human 15-Lipoxygenase Enzymes (e.g., 15-LOX-2)

Human 15-lipoxygenase (15-LOX) enzymes, particularly the isoform 15-LOX-2 (also known as ALOX15B), play a crucial role in the biosynthesis of 13(S)-HpOTrE(gamma). frontiersin.org These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. frontiersin.org

Gamma-linolenic acid (GLA) is a known substrate for human 15-LOX-2. frontiersin.orgacs.org The enzymatic reaction involves the specific oxygenation of GLA to form 13(S)-hydroperoxy-6Z,9Z,11E-octadecatrienoic acid. frontiersin.orgbiomol.com This hydroperoxide is the direct precursor to the more stable hydroxy derivative, 13(S)-HOTrE(gamma), which is formed upon reduction. frontiersin.orgbiomol.com

Research has shown that the substrate specificity and kinetic properties of 15-LOX-2 can be complex. For instance, the enzyme's activity on GLA can be modulated by the presence of other lipid metabolites, indicating potential allosteric regulation. acs.org While 15-LOX-2 exclusively produces 15(S)-HpETE from arachidonic acid, its action on GLA yields the 13-hydroperoxy product. frontiersin.org In addition to free fatty acids, ALOX15B can also act on fatty acids that are esterified within membranes. frontiersin.org

| Enzyme | Substrate | Primary Product | Reference |

|---|---|---|---|

| Human 15-LOX-2 (ALOX15B) | Gamma-Linolenic Acid (GLA) | 13(S)-HpOTrE(gamma) | frontiersin.orgbiomol.com |

| Human 15-LOX-2 (ALOX15B) | Arachidonic Acid (AA) | 15(S)-HpETE | frontiersin.org |

Other Mammalian Lipoxygenase Contributions

Beyond the well-defined role of 15-LOX-2, other mammalian lipoxygenases contribute to the metabolism of GLA and related fatty acids. Human platelets, for example, contain LOX enzymes that metabolize GLA to form 13-HOTrE-γ. nih.gov

Furthermore, studies on human platelet-type 12-lipoxygenase (12-LOX) have demonstrated its ability to oxygenate α-linolenic acid (ALA), an isomer of GLA, to produce 13(S)-HPOTrE. nih.gov This suggests that different LOX isoforms may possess the capability to generate 13-hydroperoxy derivatives from C18 fatty acids, although their specific activities with GLA may vary. nih.gov The six functional human LOX enzymes (ALOX5, ALOX12, ALOX12B, ALOX15, ALOX15B, and ALOXE3) can all utilize various PUFAs as substrates, including GLA. frontiersin.orgwikipedia.org

The metabolism of dihomo-γ-linolenic acid (DGLA), the elongation product of GLA, by 15-lipoxygenase pathways to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) is also a related and significant pathway in human neutrophils and other cells. mdpi.comresearchgate.netwikipedia.orgplos.orgmdpi.com

Cytochrome P450 (CYP) and Cyclooxygenase (COX) Pathways in Octadecanoid Formation

While lipoxygenases are the primary enzymes for 13(S)-HpOTrE(gamma) synthesis, the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways are major routes for the metabolism of polyunsaturated fatty acids, including C18 octadecanoids. mdpi.comfrontiersin.org

Cyclooxygenase (COX) Pathway: GLA is a known substrate for COX-2, though the specific resulting products have not been fully characterized. nih.gov The COX pathway is more prominently associated with the metabolism of DGLA, the elongation product of GLA. mdpi.comcaymanchem.comlipidmaps.org DGLA is converted by COX-1 and COX-2 into prostaglandins (B1171923) of the 1-series, such as PGE₁. mdpi.comresearchgate.netcaymanchem.comcaringsunshine.com COX enzymes are known to act on the related C18 fatty acid, linoleic acid (LA), to produce monohydroxyl products, including 13(S)-HODE. nih.gov

Cytochrome P450 (CYP) Pathway: The CYP450 superfamily of enzymes metabolizes a wide range of fatty acids. frontiersin.orgbiorxiv.orgacs.org While direct conversion of GLA to 13(S)-HpOTrE(gamma) by CYP enzymes is not a primary route, these enzymes extensively metabolize related fatty acids. For instance, linoleic acid is converted by CYP epoxygenases (like CYP2J2 and CYP2C9) into epoxyoctadecenoic acids (EpOMEs). escholarship.org Dietary GLA has been shown to influence CYP-mediated metabolism, inducing renal CYP epoxygenase activity and affecting the metabolism of arachidonic acid into vasoactive eicosanoids. nih.gov Furthermore, DGLA is metabolized by the CYP-epoxide hydrolase (CYP-EH) pathway to form dihydroxyeicosadienoic acids (DHED). biorxiv.orgacs.org

| Pathway | Enzyme Family | Relevant Substrate(s) | Resulting Products/Effects | Reference |

|---|---|---|---|---|

| Cyclooxygenase | COX-1, COX-2 | Dihomo-γ-linolenic acid (DGLA) | Prostaglandins of the 1-series (PGE₁) | mdpi.comcaymanchem.comcaringsunshine.com |

| Cyclooxygenase | COX-2 | Gamma-Linolenic Acid (GLA) | Products not fully characterized | nih.gov |

| Cytochrome P450 | CYP Epoxygenases | Linoleic Acid (LA) | Epoxyoctadecenoic acids (EpOMEs) | escholarship.org |

| Cytochrome P450 | CYP-EH | Dihomo-γ-linolenic acid (DGLA) | Dihydroxyeicosadienoic acids (DHED) | biorxiv.orgacs.org |

Non-Enzymatic Formation Mechanisms of 13(S)-HpOTrE(gamma) (Photo- and Autoxidation)

In addition to enzymatic synthesis, 13(S)-HpOTrE(gamma) can be formed through non-enzymatic mechanisms. Polyunsaturated fatty acids, characterized by multiple double bonds, are susceptible to oxidation by free radicals in processes known as autoxidation and photo-oxidation. escholarship.org

Gamma-linolenic acid, as a PUFA, can undergo spontaneous oxidation when exposed to factors like light, heat, and oxygen. escholarship.orgnih.gov This non-enzymatic lipid peroxidation can generate a mixture of hydroperoxide isomers, including 13-HpOTrE(gamma). nih.gov This process is a key factor in the oxidative degradation of oils rich in GLA. nih.gov The formation of these oxidation products is often used as a biomarker for oxidative stress in biological systems. nih.gov For example, high light intensity can lead to photo-oxidation, which has been observed to affect GLA content in microalgae. nih.gov

Metabolism and Downstream Products of 13 S Hpotre Gamma

Enzymatic Conversion to Hydroxylated Derivatives: 13(S)-HOTrE(gamma) and 13(S)-HOTrE

13(S)-HpOTrE(gamma) can be reduced to its corresponding hydroxylated derivative, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE(gamma)). caymanchem.com This conversion is a critical step in the metabolic cascade. 13(S)-HOTrE(gamma) is recognized as the 15-lipoxygenase (15-LO) product of gamma-linolenic acid. glpbio.com Similarly, the alpha-linolenic acid-derived counterpart, 13(S)-HpOTrE, is reduced to 13(S)-HOTrE. mdpi.comresearchgate.net This reduction is a key process observed in various biological systems, including plants and mammals. mdpi.comlipidmaps.org

In plants, the formation of 13(S)-HpOTrE from α-linolenic acid is a primary step in the response to wounding and pathogen attack. caymanchem.com The subsequent reduction to 13(S)-HOTrE is part of a lipid-based signaling system. caymanchem.com In mammals, 13(S)-HOTrE is a known 15-lipoxygenase metabolite of linolenic acid. glpbio.comcaymanchem.com

Further Metabolism by Lipoxygenases to Dihydroxy-Octadecatrienoic Acids (DiHOTrE)

Lipoxygenases can further metabolize hydroperoxy fatty acids to produce dihydroxy derivatives.

The further action of soybean lipoxygenase-1 (LO-1) on 13(S)-HpOTrE(gamma) leads to the formation of all four isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). targetmol.comcaymanchem.com This indicates a dioxygenase activity of the enzyme, where a second oxygen molecule is inserted at a different position.

In a pathway involving α-linolenic acid, the initial product 9(S)-HpOTrE can be further hydroxylated to form 9,16-dihydroxyoctadecatrienoic acid (9,16-DiHOTrE). mdpi.comresearchgate.net This involves a sequential lipoxygenase reaction. portlandpress.com

Formation of 6,13-DiHOTrE Isomers

Hydroperoxide Lyase Pathway in Plants: Aldehyde and Oxoacid Fragment Generation

In plants, 13(S)-HpOTrE can be cleaved by the enzyme hydroperoxide lyase. caymanchem.comtsbiochem.com This pathway results in the generation of aldehyde and oxoacid fragments. targetmol.comcaymanchem.comtsbiochem.com Specifically, 13(S)-hydroperoxy-(Z,E,Z)-9,11,15-octadecatrienoic acid (13-HPOT), derived from linolenic acid, is the substrate for 13-HPL, which forms 12-oxo-(Z)-9-dodecenoic acid and (Z)-3-hexenal. mdpi.com The 12-oxo-dodecenoic acid can then isomerize to form 12-oxo-(E)-10-dodecenoic acid, also known as traumatin. mdpi.comnih.gov

Hydroperoxide Dehydratase Pathway in Plants: Jasmonic Acid Biosynthesis

Alternatively, 13(S)-HpOTrE is a key intermediate in the biosynthesis of jasmonic acid in plants via the hydroperoxide dehydratase pathway. caymanchem.comtsbiochem.com The enzyme hydroperoxide dehydratase, also known as allene (B1206475) oxide synthase, converts (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoate into an unstable allene oxide. ebi.ac.ukexpasy.org This allene oxide is then cyclized by allene oxide cyclase to form 12-oxophytodienoic acid (12-oxo-PDA), a precursor to jasmonic acid. expasy.orgnih.govresearchgate.net Subsequent reduction and beta-oxidation steps lead to the formation of jasmonic acid. nih.gov

Epoxide Formation and Rearrangement Products (e.g., EpODEs, Oxo-ODEs)

13(S)-HpOTrE can also be converted to various epoxy and oxo derivatives. In plants, epoxy-alcohol synthase can transform 13-HpOTrE into 11-OH-12(13)-EpODE. nih.govacs.org The allene oxide intermediate in the jasmonic acid pathway, 9(Z),11(E),15(Z)-12(13)-EpOTrE, can also spontaneously rearrange to form 9(Z),15(Z)-13-OH-12-oxo-ODE. nih.gov In mammals, cytochrome P450 epoxygenase activity can lead to the formation of various epoxyoctadecadienoic acids (EpODEs) from α-linolenic acid, which are then hydrolyzed to dihydroxyoctadecadienoic acids (DiHODEs). mdpi.comresearchgate.net Furthermore, the hydroperoxide itself can be metabolized into epoxyhydroxy and trihydroxy fatty acids. researchgate.net The eLOX3 isoform in mammals can metabolize 13(S)-HpODE into hydroxy-epoxides like 9-OH-12(13)-EpOME and 11-OH-12(13)-EpOME, which can be further hydrolyzed to triols or oxidized to epoxy-ketones. nih.gov

Role of Dehydrogenases in Keto-Form Generation (e.g., 13-oxo-OTrE)

The metabolic journey of the polyunsaturated fatty acid hydroperoxide, 13(S)-hydroperoxyoctadecatrienoic acid (13(S)-HpOTrE(gamma)), involves a series of enzymatic transformations that lead to the generation of various bioactive downstream products. A key step in this cascade is the conversion to a keto-form, a reaction catalyzed by dehydrogenase enzymes. This process transforms the hydroxyl intermediate into a ketone, significantly altering its biological activity.

The formation of the keto-metabolite, 13-oxo-octadecatrienoic acid (13-oxo-OTrE), from 13(S)-HpOTrE(gamma) is not a direct conversion. The initial hydroperoxide, 13(S)-HpOTrE(gamma), is first reduced by peroxidases to its more stable corresponding alcohol, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE(gamma)). nih.gov This monohydroxyl product serves as the direct substrate for dehydrogenases. nih.gov

Fatty acid dehydrogenases then catalyze the oxidation of the hydroxyl group at the 13th carbon of 13(S)-HOTrE(gamma) to produce the ketone, 13-oxo-OTrE. nih.govvulcanchem.com Research on analogous pathways involving other 18-carbon fatty acids provides insight into this specific enzymatic step. For instance, the conversion of the linoleic acid-derived metabolite 13-hydroxyoctadecadienoic acid (13-HODE) to its keto form, 13-oxo-octadecadienoic acid (13-oxo-ODE), is well-documented. This reaction is carried out by specific dehydrogenases, such as NAD+-dependent 13-HODE dehydrogenase or nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent fatty acid dehydrogenases. researchgate.netnih.govglpbio.com This enzymatic action is a critical control point in lipid mediator signaling.

In some biological systems, such as the fungus Fusarium oxysporum, enzymes have been identified that can directly lead to the formation of 13-oxo-OTrE from hydroperoxide precursors derived from alpha-linolenic acid (ALA), an isomer of γ-linolenic acid. acs.org This highlights that the generation of keto-forms of octadecanoids is a conserved metabolic process across different species.

The general enzymatic sequence leading to the formation of 13-oxo-OTrE is summarized below:

| Step | Precursor | Enzyme Class | Product |

| 1 | γ-Linolenic Acid | Lipoxygenase (LOX) | 13(S)-HpOTrE(gamma) |

| 2 | 13(S)-HpOTrE(gamma) | Peroxidase | 13(S)-HOTrE(gamma) |

| 3 | 13(S)-HOTrE(gamma) | Dehydrogenase | 13-oxo-OTrE |

This table outlines the principal enzymatic steps in the conversion of γ-Linolenic Acid to 13-oxo-OTrE. The process begins with lipoxygenase action, followed by peroxidase reduction, and culminates in dehydrogenation to the final keto form. nih.govvulcanchem.com

The conversion to a keto-form like 13-oxo-OTrE is significant as these metabolites often exhibit distinct biological activities compared to their hydroxyl precursors, including potent signaling functions in inflammatory processes and gene regulation. nih.govnih.gov

Cellular and Molecular Mechanisms of Action of 13 S Hpotre Gamma

Receptor-Mediated Signaling

13(S)-HpOTrE(gamma) exerts a significant portion of its biological effects by interacting with nuclear receptors, which are ligand-dependent transcription factors that control a wide array of physiological processes.

A primary mechanism of action for 13(S)-HpOTrE(gamma) is the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govmdpi.comportlandpress.com PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, lipid metabolism, and inflammation. mdpi.comfrontiersin.orgfrontiersin.org 13(S)-HpOTrE(gamma) and its related metabolite, 13(S)-HOTrE, are identified as natural ligands for PPAR-γ. researchgate.net

The anti-inflammatory effects of 13(S)-HpOTrE(gamma) are directly linked to its ability to activate this receptor. mdpi.comresearchgate.netresearchgate.net This activation is a critical upstream event that initiates a signaling cascade leading to the suppression of inflammatory responses. nih.gov Studies have demonstrated that the ability of 13(S)-HpOTrE(gamma) to inhibit inflammatory pathways is reversed by the use of a PPAR-γ antagonist, GW9662, confirming the receptor's essential role in mediating the compound's actions. nih.govnih.gov By binding to and activating PPAR-γ, 13(S)-HpOTrE(gamma) can trans-repress the activity of pro-inflammatory transcription factors, thereby reducing the expression of inflammatory genes. portlandpress.comnih.gov

Upon activation by a ligand such as 13(S)-HpOTrE(gamma), PPAR-γ typically forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.govnih.gov This PPAR-γ/RXR heterodimer is the functionally active complex that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov The binding of this complex to PPREs modulates the transcription of these genes, leading to a downstream cascade of anti-inflammatory effects. While direct studies detailing the specific interaction of the 13(S)-HpOTrE(gamma)-activated PPAR-γ with RXR are not extensively documented, this heterodimerization is a well-established and necessary step for the function of most PPARs. nih.govnih.gov This interaction allows for the recruitment of co-activator or co-repressor proteins, which ultimately dictates the transcriptional regulation of genes involved in inflammation and metabolism. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Modulation of Inflammasome Complexes

A key feature of 13(S)-HpOTrE(gamma)'s anti-inflammatory profile is its ability to modulate inflammasomes, which are multiprotein complexes central to the innate immune system's response to pathogens and cellular stress.

Research has consistently shown that 13(S)-HpOTrE(gamma) mediates its anti-inflammatory effects by inactivating the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govmdpi.comportlandpress.comresearchgate.netnih.gov The NLRP3 inflammasome is a critical sensor that, when activated by various stimuli like lipopolysaccharide (LPS), triggers a potent inflammatory response. nih.govnih.gov

13(S)-HpOTrE(gamma) has been shown to cause a dose-dependent reduction in the transcript level of NLRP3 in macrophages stimulated with LPS. researchgate.netnih.gov This inactivation is a direct consequence of PPAR-γ activation. nih.govresearchgate.net The inhibitory effect of 13(S)-HpOTrE(gamma) on the NLRP3 inflammasome is abolished when cells are co-treated with a PPAR-γ antagonist, highlighting the dependency of this mechanism on the PPAR-γ pathway. nih.govnih.govresearchgate.net By targeting this complex, 13(S)-HpOTrE(gamma) effectively suppresses a major hub of inflammatory signaling.

The assembly and activation of the NLRP3 inflammasome complex leads to the activation of Caspase-1. researchgate.net Activated Caspase-1 is a protease that cleaves the precursor forms of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, active forms.

Consistent with its inactivation of the NLRP3 inflammasome, 13(S)-HpOTrE(gamma) significantly downregulates these associated pro-inflammatory mediators. mdpi.com Treatment of macrophage cell lines with 13(S)-HpOTrE(gamma) leads to a dose-dependent decrease in the gene transcripts for Caspase-1, IL-1β, and IL-18. researchgate.netnih.govnih.gov This reduction in gene expression translates to lower levels of secreted IL-1β, further contributing to the compound's anti-inflammatory effect. researchgate.netnih.govresearchgate.net Immunofluorescence studies also confirm that pre-treatment with 13(S)-HpOTrE(gamma) prevents the upregulation of Caspase-1 in LPS-stimulated cells. researchgate.net

| Target Gene | Effect Observed | Mechanism | Reference |

|---|---|---|---|

| NLRP3 | Dose-dependent reduction in transcript level | Inactivation via PPAR-γ pathway | researchgate.netnih.gov |

| Caspase-1 | Dose-dependent reduction in transcript level | Downstream of NLRP3 inactivation | researchgate.netnih.gov |

| IL-1β | Dose-dependent reduction in transcript level and protein secretion | Downstream of Caspase-1 inhibition | researchgate.netnih.gov |

| IL-18 | Dose-dependent reduction in transcript level | Downstream of Caspase-1 inhibition | researchgate.netnih.gov |

Inactivation of NLRP3 Inflammasome Complex

Regulation of Gene Expression and Transcription Factors

The overarching effect of 13(S)-HpOTrE(gamma) is the modulation of a broad spectrum of genes and transcription factors involved in the inflammatory response. The activation of the PPAR-γ/RXR heterodimer is the central event that initiates a cascade of genomic regulation.

This regulation manifests as the transcriptional repression of numerous pro-inflammatory genes. nih.gov Beyond the already discussed NLRP3, Caspase-1, and IL-1β, 13(S)-HpOTrE(gamma) also reduces the expression of other key inflammatory molecules like inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages. mdpi.comresearchgate.net The mechanism often involves the ability of activated PPAR-γ to interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov

Inhibition of NF-κB Translocation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammatory responses. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Research has demonstrated that 13(S)-HpOTrE(gamma), along with its corresponding alcohol 13(S)-HOTrE, can effectively inhibit the translocation of NF-κB to the nucleus in immune cells. researchgate.net In studies utilizing murine macrophage-like RAW 264.7 cells and primary mouse peritoneal macrophages, pre-treatment with 13(S)-HpOTrE(gamma) prior to LPS stimulation resulted in a significant reduction in nuclear NF-κB levels. researchgate.net This inhibitory effect is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that can interfere with the NF-κB signaling pathway. researchgate.netmdpi.com

| Cell Type | Treatment | Observed Effect on NF-κB | Associated Pathway |

| RAW 264.7 cells | Pre-treatment with 13(S)-HpOTrE followed by LPS | Decreased translocation to the nucleus | PPAR-γ activation |

| Mouse Peritoneal Macrophages | Pre-treatment with 13(S)-HpOTrE followed by LPS | Decreased translocation to the nucleus | PPAR-γ activation |

Upregulation of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). mdpi.com Paradoxically, studies have shown that 13(S)-HpOTrE(gamma) can upregulate the expression of COX-2. researchgate.netresearchgate.net

In RAW 264.7 cells, treatment with 13(S)-HpOTrE(gamma) led to an increased expression of COX-2. researchgate.netresearchgate.net This upregulation was associated with a subsequent increase in the production of specific prostaglandins, namely Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). mdpi.com While PGE2 is often considered pro-inflammatory, in certain contexts, such as in macrophages, it can contribute to a switch from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. mdpi.com Furthermore, PGD2 can be converted to 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a potent activator of the anti-inflammatory PPAR-γ. mdpi.com This suggests a complex, feedback-loop-like mechanism where an initial upregulation of COX-2 by 13(S)-HpOTrE(gamma) may ultimately lead to the resolution of inflammation.

| Cell Type | Treatment | Effect on COX-2 | Consequence |

| RAW 264.7 cells | 13(S)-HpOTrE | Upregulation of expression | Increased production of PGD2 and PGE2 |

Effects on Oxidative Stress Pathways

13(S)-HpOTrE(gamma) also plays a crucial role in modulating pathways related to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products.

Reduction of Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they have roles in cell signaling, excessive ROS production can lead to cellular damage. Research indicates that 13(S)-HpOTrE(gamma) can attenuate the generation of ROS. researchgate.netnih.govresearchgate.net

| Cell Type | Stimulus | Treatment | Effect on ROS |

| RAW 264.7 cells | LPS | 13(S)-HpOTrE | Significant reduction in generation |

| Mouse Peritoneal Macrophages | LPS | 13(S)-HpOTrE | Significant reduction in generation |

Modulation of Nitric Oxide (NO) Production via iNOS

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, in the context of inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS), contributing to cytotoxicity and the inflammatory response. nih.gov 13(S)-HpOTrE(gamma) has been found to modulate NO production by targeting iNOS. nih.govsemanticscholar.org

In LPS-stimulated RAW 264.7 macrophages, pre-treatment with 13(S)-HpOTrE(gamma) led to a dose-dependent decrease in the expression of iNOS at the transcript level. researchgate.net This, in turn, resulted in a reduction of NO production. nih.gov This inhibitory action on the iNOS/NO pathway is also linked to the activation of PPAR-γ, highlighting a central role for this nuclear receptor in the anti-inflammatory effects of 13(S)-HpOTrE(gamma). mdpi.comnih.gov

| Cell Type | Stimulus | Treatment | Effect on iNOS/NO |

| RAW 264.7 cells | LPS | 13(S)-HpOTrE | Reduced iNOS expression and NO production |

Influence on Cell Fate Processes

Beyond its role in inflammation and oxidative stress, 13(S)-HpOTrE(gamma) has been shown to influence fundamental cellular processes such as apoptosis, or programmed cell death.

Induction of Apoptosis in Specific Cell Types (e.g., Macrophages, Cancer Cells)

Apoptosis is a crucial process for removing damaged or unwanted cells and maintaining tissue homeostasis. Emerging evidence suggests that 13(S)-HpOTrE(gamma) can induce apoptosis in specific cell populations, including immune and cancerous cells. mdpi.com

Studies have reported that among various lipid hydroperoxides, 13(S)-HpOTrE is a potent inducer of cytotoxicity and apoptosis in cultured cells. mdpi.com The broader class of α-linolenic acid-derived oxylipins, which includes 13(S)-HpOTrE(gamma), has been shown to induce apoptosis, contributing to the resolution of inflammation. mdpi.com This pro-apoptotic activity, particularly in the context of cancer cells, suggests a potential therapeutic application for this compound, although this area requires further investigation. mdpi.com

| Cell Type | Effect of 13(S)-HpOTrE(gamma) |

| Macrophages | Induction of apoptosis |

| Cancer Cells | Induction of apoptosis and cytotoxicity |

Inhibition of Autophagy

The compound 13(S)-hydroperoxyoctadecatrienoic acid (13(S)-HpOTrE(gamma)) and its reduced form, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE), have been shown to inhibit autophagy. nih.govresearchgate.net This inhibitory effect on autophagy is part of their broader anti-inflammatory properties. nih.govresearchgate.net

In studies involving lipopolysaccharide (LPS)-challenged RAW 264.7 cells and mouse peritoneal macrophages, both 13(S)-HpOTrE and 13(S)-HOTrE were found to deactivate autophagy. researchgate.net This action contributes to their ability to downregulate pro-inflammatory markers. nih.gov The inhibition of autophagy is a key component of the anti-inflammatory effects mediated by these metabolites. nih.govresearchgate.net Specifically, research has indicated that 13(S)-HpOTrE and 13(S)-HOTrE inhibit Beclin-1 mediated autophagy in LPS-stimulated RAW 264.7 cells. researchgate.net

Autophagy is a cellular process that plays a crucial role in maintaining cellular homeostasis and can have a regulatory effect on other cellular processes like pyroptosis, a form of programmed cell death. nih.gov The inhibition of autophagy by 13(S)-HpOTrE is linked to the inactivation of the NLRP3 inflammasome complex, a key player in the inflammatory response. researchgate.netfrontiersin.org By deactivating autophagy, 13(S)-HpOTrE contributes to the reduction of inflammation. nih.govresearchgate.net It is noteworthy that in mediating these anti-inflammatory and autophagy-inhibiting effects, 13(S)-HpOTrE has been observed to be more potent than 13(S)-HOTrE. researchgate.net

Enzyme Inhibition and Allosteric Modulation

The interaction of 13(S)-HpOTrE(gamma) with various enzymes, particularly lipoxygenases (LOs), is a critical aspect of its biological activity. These interactions can lead to either inhibition or allosteric modulation of enzyme function, thereby influencing various physiological and pathological pathways.

Inhibition of Soybean LO-1 Activity

13(S)-HpOTrE(gamma) is a product of the enzymatic action of soybean lipoxygenase-1 (LO-1) on gamma-linolenic acid. targetmol.comcaymanchem.com Interestingly, at concentrations exceeding 100 μM, 13(S)-HpOTrE(gamma) acts as an inhibitor of soybean LO-1 activity. targetmol.comcaymanchem.comlipidmaps.org This suggests a potential feedback inhibition mechanism where the product of the enzymatic reaction, at a high enough concentration, can suppress the activity of the enzyme that produces it. Further research has described this as an irreversible inhibition of soybean lipoxygenase-1 by hydroperoxy acids that act as substrates. caymanchem.comlipidmaps.org However, other studies indicate that soybean LO-1 is not affected by its own products, suggesting a more complex regulatory mechanism may be at play. nih.gov

Inhibition of 5-Lipoxygenase (5-LO) Activity

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. pharmascigroup.usitb.ac.id Inhibition of 5-LO is a therapeutic strategy for inflammatory conditions. itb.ac.id While direct studies on the inhibition of 5-LO by 13(S)-HpOTrE(gamma) are not extensively detailed in the provided context, the broader family of lipoxygenase products is known to interact with and modulate the activity of different LO isozymes. For instance, 13(S)-HOTrE(gamma), the reduced form of 13(S)-HpOTrE(gamma), is recognized as an inhibitor of 5-lipoxygenase. lipidmaps.org Given the structural similarity, it is plausible that 13(S)-HpOTrE(gamma) also influences 5-LO activity.

Allosteric Effects on Human 15-LOX-2

Human 15-lipoxygenase-2 (15-LOX-2) is an enzyme implicated in inflammatory processes and the progression of certain diseases. nih.govrcsb.org Lipoxygenase products can act as allosteric modulators, binding to a site on the enzyme distinct from the active site to regulate its catalytic activity and substrate specificity. nih.govnih.gov

Research has shown that 13(S)-HpOTrE(gamma) can have allosteric effects on human 15-LOX-2. nih.gov Specifically, the addition of 13(S)-HpOTrE(gamma) to human epithelial 15-LOX-2 was found to increase the kcat/KM substrate specificity ratio of arachidonic acid (AA) and γ-linolenic acid (GLA) by four-fold. nih.gov This indicates that the binding of 13(S)-HpOTrE(gamma) to an allosteric site induces conformational changes in the enzyme's active site, altering its efficiency and preference for different substrates. nih.gov Interestingly, the study also noted that the PLAT domain of the enzyme, while affecting substrate specificity, is not essential for the allosteric properties of 15-LOX-2, suggesting the allosteric site is located within the catalytic domain itself. nih.gov However, the PLAT domain does appear to moderate the communication between the allosteric and catalytic sites. nih.gov

Biological and Physiological Roles of 13 S Hpotre Gamma

Immunomodulatory Functions

13(S)-HpOTrE(gamma) demonstrates significant immunomodulatory capabilities, primarily characterized by its anti-inflammatory effects on macrophages and its ability to regulate the production of key signaling molecules known as cytokines.

Research has shown that 13(S)-HpOTrE(gamma) exerts anti-inflammatory effects in macrophages, which are crucial cells of the immune system involved in both initiating and resolving inflammation. nih.govfrontiersin.orgnih.gov Studies using macrophage cell lines, such as RAW 264.7, and primary peritoneal macrophages have demonstrated that 13(S)-HpOTrE(gamma) can suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govmdpi.com

The primary mechanism for these anti-inflammatory actions involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.netresearchgate.netnih.gov Activation of PPAR-γ by 13(S)-HpOTrE(gamma) leads to the inactivation of the NLRP3 inflammasome complex. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory process by activating caspase-1 and processing pro-inflammatory cytokines. By inactivating this complex, 13(S)-HpOTrE(gamma) effectively dampens the inflammatory cascade. nih.govnih.govresearchgate.net Furthermore, this compound has been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.netmdpi.com

A key aspect of the anti-inflammatory profile of 13(S)-HpOTrE(gamma) is its ability to regulate the production of pro-inflammatory cytokines. In LPS-stimulated macrophages, pretreatment with 13(S)-HpOTrE(gamma) has been shown to significantly reduce the production of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov

Interactive Data Table: Effect of 13(S)-HpOTrE(gamma) on Pro-inflammatory Markers

| Marker | Effect in LPS-stimulated Macrophages | Mechanism of Action |

| NLRP3 Inflammasome | Inactivation | PPAR-γ Activation |

| IL-1β | Decreased Production | Inhibition of pro-IL-1β cleavage |

| TNF-α | Decreased Production | Inhibition of NF-κB pathway |

| iNOS | Decreased Expression | Inhibition of NF-κB pathway |

In addition to suppressing pro-inflammatory cytokines, 13(S)-HpOTrE(gamma) also promotes the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.comnih.gov IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. Studies have shown that in LPS-stimulated macrophages, the presence of 13(S)-HpOTrE(gamma) leads to an increased secretion of IL-10. mdpi.comnih.gov This dual action of inhibiting pro-inflammatory signals while enhancing anti-inflammatory ones highlights the significant immunomodulatory potential of 13(S)-HpOTrE(gamma). mdpi.comnih.gov

Regulation of Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6)

Roles in Plant Biology

In the realm of plant biology, 13(S)-HpOTrE(gamma) and its related compounds are recognized as important signaling molecules, particularly in response to environmental stressors.

Plants utilize a sophisticated lipid-based signaling system to defend against various environmental threats, including attacks from insects and pathogens. targetmol.comcaymanchem.com 13(S)-HpOTrE(gamma) is a key intermediate in the oxylipin pathway, which is a major signaling cascade in plants. nih.govnih.gov This pathway is initiated by the release of fatty acids from plant membranes in response to wounding or pathogen recognition. nih.gov

Upon attack, lipoxygenases catalyze the oxygenation of these fatty acids to produce hydroperoxides like 13(S)-HpOTrE. caymanchem.comnih.gov These hydroperoxides can then be further metabolized into a variety of signaling molecules, including jasmonic acid and other oxylipins, which regulate the expression of defense-related genes. caymanchem.comresearchgate.net This signaling cascade is crucial for mounting an effective defense response. targetmol.comcaymanchem.com

One of the well-documented defense responses mediated by the oxylipin pathway is the synthesis of proteinase inhibitors. targetmol.comcaymanchem.comtsbiochem.com These inhibitors interfere with the digestion of plant proteins by herbivorous insects, thereby deterring further feeding. Research has shown that the application of 13(S)-HpOTrE to tomato leaves can induce the production of proteinase inhibitors, mimicking the plant's natural response to wounding. targetmol.comcaymanchem.comtsbiochem.com This finding provides direct evidence for the role of 13(S)-HpOTrE as a signaling molecule in the wound response pathway of plants. targetmol.comcaymanchem.comtsbiochem.com

Anti-fungal Activity against Pathogens (e.g., Fusarium udum)

Research has highlighted the potent antifungal properties of lipoxygenase (LOX) metabolites, including 13-hydroperoxyoctadecatrienoic acid (13-HpOTrE), against the plant pathogenic fungus Fusarium udum. This fungus is the causative agent of vascular wilt, a devastating disease affecting crops like pigeon pea. researchgate.netfrontiersin.org

Studies have shown that metabolites of alpha-linolenic acid (ALA), a structural isomer of gamma-linolenic acid, exhibit significant antifungal activity. Specifically, ALA hydroperoxides like 13-HpOTrE have demonstrated a high percentage of growth inhibition against Fusarium udum. researchgate.net In agar (B569324) plate assays, both hydroperoxide and hydroxide (B78521) forms of these fatty acids were effective, with the latter showing greater potency. researchgate.net The minimum inhibitory concentration (MIC) for 13-HpOTrE was found to be 7.8 μM. researchgate.net

Quantitative analysis using a microtiter plate method further confirmed that hydroperoxyoctadecatrienoic acids (HpOTrEs) are more effective at inhibiting the growth of the pigeon pea wilt fungus than hydroperoxyoctadecadienoic acids (HPODEs). researchgate.net At a concentration of 5 µg/ml, 13-HpOTrE exhibited an 81% inhibition of fungal growth. researchgate.net These findings suggest that 13-HpOTrE and related LOX metabolites play a direct role in plant defense mechanisms against fungal pathogens like Fusarium udum. researchgate.net

**Table 1: Antifungal Activity of 13-HpOTrE against *Fusarium udum***

| Compound | Concentration (µg/ml) | Percent Inhibition (%) | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|---|

| 13-HpOTrE | 5 | 81 | 7.8 |

Impact on Reproductive Physiology (e.g., Sperm Viability)

The role of 13(S)-HpOTrE extends to reproductive physiology, where it has been implicated in processes related to sperm viability. Studies on goat sperm have revealed that alterations in the metabolism of alpha-linolenic acid, leading to changes in metabolites such as 13(S)-HpOTrE, are associated with the sperm-freezing process. researchgate.netresearchgate.net

Metabolomic analyses of goat sperm have shown that a downregulation of 13(S)-HpOTrE in frozen-thawed sperm is positively correlated with sperm viability. researchgate.netresearchgate.net This suggests that lower levels of this specific hydroperoxy fatty acid may be beneficial for maintaining sperm quality after cryopreservation. While the direct mechanism is still under investigation, it is known that 13(S)-HpOTrE can have dual roles in processes like inflammation and apoptosis inhibition. researchgate.net The observed correlation points towards the intricate role of lipid metabolism in preserving the functional integrity of spermatozoa.

Inter-partner Communication in Symbiotic Relationships (e.g., Cnidarian-Dinoflagellate Symbiosis)

Oxylipin signaling pathways, which produce compounds like 13(S)-HpOTrE(gamma), are emerging as crucial for inter-partner recognition and the regulation of homeostasis in symbiotic relationships, such as that between cnidarians (e.g., corals and sea anemones) and dinoflagellate algae. researchgate.netbiorxiv.orgwgtn.ac.nz This symbiosis is fundamental to the health of coral reef ecosystems. wgtn.ac.nz

Research on the sea anemone Aiptasia and its dinoflagellate symbiont has shown that the 13-lipoxygenase (13-LOX) pathway is actively involved in the communication between the host and the symbiont. biorxiv.org This pathway leads to the formation of 13-positional mono-hydroperoxy fatty acids, including 13(S)-HpOTrE. biorxiv.org While studies have often focused on the downstream product 13(S)-hydroxy-octadecatetraenoic acid (13(S)-HOTE) as a key signaling molecule, 13(S)-HpOTrE(gamma) is its direct precursor. biorxiv.orgwgtn.ac.nz

The translocation of symbiont-derived oxylipins like 13(S)-HOTE to the host has been observed, suggesting these molecules act as signals to regulate host processes, potentially modulating the host's immune response to maintain a stable symbiotic state. researchgate.netwgtn.ac.nz Given that 13-LOX activity synthesizes 13(S)-HpOTrE, it is plausible that 13(S)-HpOTrE(gamma) plays a foundational role in this chemical cross-talk, initiating the signaling cascade that underpins the cnidarian-dinoflagellate partnership. biorxiv.org

Pathophysiological Implications and Disease Models

Role in Inflammatory Disorders

13(S)-HpOTrE and its related metabolites have demonstrated significant anti-inflammatory properties in various experimental models. These effects are primarily mediated through the inactivation of the NLRP3 inflammasome complex via the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. researchgate.netnih.gov Activation of PPAR-γ by these lipid mediators helps to downregulate the expression of pro-inflammatory genes. nih.gov

Septic shock, a life-threatening condition often triggered by bacterial endotoxins like lipopolysaccharide (LPS), is characterized by a dysregulated host inflammatory response. Research has shown that 13(S)-HpOTrE can mitigate the severity of endotoxin-mediated septic shock. In mouse models, treatment with 13(S)-HpOTrE and its derivative, 13(S)-HOTrE, increased the survival rate of mice subjected to LPS-induced septic shock. nih.govcmu.ac.th This protective effect is attributed to the compound's ability to inactivate the NLRP3 inflammasome, a key cellular sensor that drives inflammation in response to pathogens and sterile activators. nih.govnih.gov By activating PPAR-γ, 13(S)-HpOTrE reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and decreases the generation of reactive oxygen species in macrophages challenged with LPS. nih.govmdpi.comresearchgate.net

The anti-inflammatory efficacy of 13(S)-HpOTrE extends to more clinically relevant models of polymicrobial sepsis, such as the cecal ligation and puncture (CLP) model. nih.govnih.gov The CLP model induces sepsis that mimics the complex polymicrobial infections seen in human patients. nih.govplos.org Studies have demonstrated that administration of 13(S)-HpOTrE increased the survival rate in mice with CLP-induced sepsis. nih.govcmu.ac.th The mechanism of action remains consistent with its effects in endotoxin (B1171834) models, involving the PPAR-γ dependent inactivation of the NLRP3 inflammasome complex. nih.govmdpi.com This leads to a reduction in the systemic inflammatory response, highlighting its potential as a modulator of sepsis pathophysiology. mdpi.com

Endometritis, an inflammation of the uterine lining, is a significant cause of infertility in mammals. nih.govmedscape.com It is often characterized by a persistent inflammatory response to bacterial infection. nih.gov Metabolomic studies in mares have revealed a link between levels of related lipid mediators and the presence of endometritis. Specifically, significantly lower plasma levels of 13(S)-HOTrE, the reduced form of 13(S)-HpOTrE, were observed in mares with endometritis compared to healthy mares. nih.gov It is proposed that 13(S)-HOTrE activates the PPAR-γ receptor, which in turn deactivates the NLRP3 inflammasome complex, helping to resolve inflammation. nih.gov Therefore, a reduction in these anti-inflammatory lipid mediators may contribute to the difficulty in clearing bacterial infections and the persistence of inflammation characteristic of endometritis. nih.gov

Modulation in Polymicrobial Sepsis Models

Potential Involvement in Metabolic Disorders

Chronic low-grade inflammation is a key feature of metabolic disorders such as obesity and type 2 diabetes. The anti-inflammatory properties of 13(S)-HpOTrE suggest its potential involvement in the pathophysiology of these conditions. frontiersin.orgnih.gov

Insulin (B600854) resistance, a state where cells fail to respond effectively to insulin, is a cornerstone of type 2 diabetes and is closely linked to inflammation. e-dmj.orgmdpi.com The activation of PPAR-γ is a well-established therapeutic strategy for improving insulin sensitivity. e-dmj.org Since 13(S)-HpOTrE and its metabolites are natural ligands for PPAR-γ, they are implicated in the regulation of glucose metabolism. mdpi.commdpi.com By activating PPAR-γ, these compounds can help inactivate the NLRP3 inflammasome in macrophages, a process known to enhance insulin sensitivity. frontiersin.orgresearchgate.net Although direct in-vivo studies on 13(S)-HpOTrE's effect on insulin sensitivity are limited, its demonstrated anti-inflammatory actions in macrophages suggest a protective role against the inflammatory processes that drive insulin resistance. frontiersin.orgnih.gov A related compound, 13-oxo-OTrE, has been shown to stimulate glucose uptake in adipocytes, an effect also mediated through PPAR-γ activation. mdpi.com

Adipose tissue in obesity is characterized by chronic inflammation, macrophage infiltration, and altered secretion of adipokines, contributing to systemic metabolic dysfunction. nih.gove-dmj.org The anti-inflammatory effects of 13(S)-HpOTrE are relevant to mitigating adipose tissue dysfunction. nih.gov By activating PPAR-γ, 13(S)-HpOTrE and related metabolites can modulate macrophage function, shifting them towards an anti-inflammatory M2 phenotype, which is beneficial for adipose tissue health. mdpi.comvirtusnutrition.com This modulation can reduce the production of pro-inflammatory cytokines within adipose tissue, thereby potentially improving its function and reducing the associated metabolic complications. researchgate.netmdpi.com The ability of these compounds to reduce inflammation in macrophages suggests they may play a role in counteracting the inflammatory state of adipose tissue in obesity. frontiersin.orgnih.gov

Table of Research Findings

| Disorder | Model System | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Endotoxin-Mediated Septic Shock | BALB/c Mice (LPS-induced) | Increased survival rate. | Inactivation of NLRP3 inflammasome via PPAR-γ activation. | nih.govcmu.ac.th |

| Polymicrobial Sepsis | Cecal Ligation and Puncture (CLP) Mouse Model | Increased survival rate. | Inactivation of NLRP3 inflammasome via PPAR-γ activation. | nih.govcmu.ac.th |

| Endometritis | Mare (Clinical Study) | Lower plasma levels of related 13(S)-HOTrE associated with disease. | Reduced anti-inflammatory signaling, leading to persistent inflammation. | nih.gov |

| Metabolic Disorders (General) | Macrophage Cell Lines (in vitro) | Anti-inflammatory effects observed. | Inactivation of NLRP3 inflammasome, suggesting a protective role. | frontiersin.orgnih.gov |

| Insulin Resistance | Adipocytes (in vitro, related compound) | Stimulation of glucose uptake. | Activation of PPAR-γ. | mdpi.com |

| Adipose Tissue Dysfunction | Macrophage Cell Lines (in vitro) | Reduced pro-inflammatory cytokine production. | PPAR-γ-mediated anti-inflammatory effects. | researchgate.netmdpi.com |

Relationship with Insulin Sensitivity and Glucose Metabolism

Influence on Cancer Cell Biology

Research into the effects of 15-LOX metabolites has identified 13(S)-HpOTrE(gamma) as a molecule with significant bioactivity in cancer models. researchgate.net Its influence spans direct cytotoxicity to the modulation of the complex tumor microenvironment.

Cytotoxicity in Cutaneous Squamous Cell Carcinoma Cells

In laboratory studies using two-dimensional (2D) cell cultures, 13(S)-HpOTrE(gamma) has demonstrated notable cytotoxic effects against cutaneous squamous cell carcinoma (cSCC) cells. researchgate.netnih.gov When applied to these cells in a monolayer culture, 13(S)-HpOTrE(gamma), along with other 15-LOX metabolites like 13-HpODE and 15-HpETE, successfully reduced cell viability to below 10% at a concentration of 100 µM. researchgate.netnih.gov Among these metabolites, 13(S)-HpOTrE(gamma) was identified as the most potent agent concerning both cytotoxicity and the induction of apoptosis in these 2D models. researchgate.netnih.gov

However, a significant discrepancy in its effect was observed when moving from 2D to more complex three-dimensional (3D) tumor constructs that include a stroma equivalent. In these 3D models, treatment with 13(S)-HpOTrE(gamma) for up to a week did not result in observable cell death, as measured by lactate (B86563) dehydrogenase release and cell morphology. researchgate.netnih.gov This highlights the critical role of the tumor microenvironment in determining the efficacy of potential anticancer agents. researchgate.net

Modulatory Effects on Tumor Microenvironment and Cytokines

While 13(S)-HpOTrE(gamma) did not induce direct cell death in 3D cSCC models, it exhibited significant modulatory effects on the tumor microenvironment. researchgate.netnih.gov Specifically, its application led to a reduction in the release of interleukin-6 (IL-6). researchgate.netnih.gov IL-6 is a major cytokine in the tumor microenvironment known to promote tumorigenesis by affecting various cancer hallmarks, including proliferation, apoptosis, and angiogenesis. researchgate.netmdpi.com The treatment with 13(S)-HpOTrE(gamma) brought the elevated IL-6 levels in the tumor constructs closer to those of tumor-free constructs. researchgate.netnih.gov This finding suggests that 13(S)-HpOTrE(gamma) can modulate inflammatory cytokine levels within the tumor microenvironment, an action that is separate from direct cytotoxicity. researchgate.net This compound is also a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), though studies did not find any change in the expression of PPARγ or the apoptosis regulator Bcl-2 protein following its administration in the 3D models. researchgate.netnih.gov

Effects of 13(S)-HpOTrE(gamma) on Cutaneous Squamous Cell Carcinoma

| Experimental Model | Effect on Cell Viability | Effect on Cytokines |

|---|---|---|

| 2D Cell Culture | Reduced viability below 10% at 100 µM. researchgate.netnih.gov | Not specified. |

| 3D Tumor Construct | No significant effect on cell death. researchgate.netnih.gov | Reduced release of Interleukin-6 (IL-6). researchgate.netnih.gov |

Antiproliferative and Pro-apoptotic Effects in various Cancer Cell Lines

The anticancer properties of 15-LOX-1 metabolites are not limited to skin cancer. Studies have reported that compounds derived from 15-LOX-1, including 13-HpOTrE(gamma), 13-HpODE, and 15-HpETE, act as inhibitors of cell growth in various cancer types. researchgate.net In conventional 2D cell culture studies, these metabolites have been shown to reduce the growth of breast, colon, prostate, lung, and leukemia cancer cells. researchgate.netnih.gov

Among this class of compounds, 13(S)-HpOTrE(gamma) is consistently reported as the most active hydroperoxide in terms of its ability to induce cytotoxicity and apoptosis in cell culture experiments. researchgate.net The pro-apoptotic role of related lipid hydroperoxides has been linked to the generation of reactive oxygen species (ROS), which in turn mediates caspase-dependent apoptosis. researchgate.net While the precise mechanisms can vary between cell lines, the induction of apoptosis is a key outcome of treatment with these compounds in susceptible cancer cells. researchgate.netnih.gov

Associations with Cardiovascular and Pulmonary Health

The influence of lipid mediators like 13(S)-HpOTrE(gamma) extends to the cardiovascular and pulmonary systems, where they are implicated in regulatory and pathological processes.

Relationship with Pulmonary Hypertension

Pulmonary hypertension (PH) is a condition characterized by high blood pressure in the pulmonary arteries, involving vascular remodeling and inflammation. nih.govopenrespiratorymedicinejournal.com Eicosanoids, a class of bioactive lipids that includes metabolites of α-linolenic acid, are known to regulate inflammation and exert vasoactive effects, playing a role in the pathophysiology of PH. nih.gov

A comprehensive metabolic profiling study of individuals with chronic dyspnea identified associations between several eicosanoids and PH. nih.gov Notably, the α-linolenic acid derivative 13(S)-HOTrE(γ), which is the corresponding hydroxy derivative of 13(S)-HpOTrE(gamma), was associated with lower odds of having pulmonary hypertension. nih.gov The study also observed that metabolites associated with lower odds of PH, including 13(S)-HOTrE(γ), showed evidence of pulmonary artery uptake, suggesting a direct role in pulmonary vascular biology. nih.gov Both 13-HpOTrE and its derivative 13-HOTrE are known to mediate anti-inflammatory effects by inactivating the NLRP3 inflammasome, a complex responsible for the release of pro-inflammatory cytokines. nih.gov This anti-inflammatory action may contribute to the observed association with reduced PH risk.

Impact on Cardiomyocyte Function

Research has also explored the direct effects of 13(S)-HpOTrE(gamma) on heart muscle cells, or cardiomyocytes. Studies have shown that this compound can induce a moderate and reversible depression in the action potential parameters of cardiomyocytes. ebi.ac.uk Interestingly, this effect was found to be dependent on the composition of polyunsaturated fatty acids (PUFAs) within the cardiomyocyte membrane. ebi.ac.uk Cardiomyocytes enriched with n-3 PUFAs experienced an earlier functional depression but also a faster recovery, indicating a complex interaction between the lipid mediator and the cellular membrane environment. ebi.ac.uk

Furthermore, metabolites of α-linolenic acid, including 13-(S)-HPOTrE and 13-(S)-HOTrE, have been noted for their anti-inflammatory properties, which are relevant to cardiac health. ahajournals.org They have been shown to inactivate the NLRP3 inflammasome and also to deactivate autophagy while inducing apoptosis, with 13-(S)-HPOTrE being the more potent of the two in these actions. researchgate.net These cellular effects are critical in the context of cardiac stress and injury, where processes like oxidative stress and inflammation play a significant role in the development of conditions such as cardiomyopathy. ahajournals.org

Summary of 13(S)-HpOTrE(gamma) Biological Activities

| Biological Context | Specific Finding | Reference |

|---|---|---|

| Cutaneous Squamous Cell Carcinoma (2D) | Induces cytotoxicity and apoptosis. | researchgate.netnih.gov |

| Cutaneous Squamous Cell Carcinoma (3D) | Reduces Interleukin-6 (IL-6) release. | researchgate.netnih.gov |

| Various Cancer Cell Lines (2D) | Inhibits cell growth (breast, colon, prostate, lung, leukemia). | researchgate.net |

| Pulmonary Hypertension | Related metabolite 13(S)-HOTrE(γ) associated with lower odds of PH. | nih.gov |

| Cardiomyocyte Function | Causes moderate, reversible depression of action potential. | ebi.ac.uk |

Advanced Research Methodologies and Analytical Approaches for 13 S Hpotre Gamma

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the cellular and molecular effects of 13(S)-HpOTrE(gamma). These systems are instrumental in dissecting specific pathways and interactions without the complexities of a whole organism.

Cell culture systems are fundamental tools for studying the bioactivity of 13(S)-HpOTrE(gamma). Different cell lines are selected based on their relevance to specific physiological or pathological processes.

RAW 264.7 Macrophages: This murine macrophage cell line is extensively used to model inflammatory responses. glpbio.comresearchgate.netnih.gov Studies have shown that 13(S)-HpOTrE(gamma) and its reduced form, 13(S)-HOTrE(gamma), exhibit significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.netresearchgate.net Treatment with these compounds leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). researchgate.netportlandpress.combiorxiv.org This anti-inflammatory effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn inactivates the NLRP3 inflammasome complex. researchgate.netresearchgate.net Furthermore, 13(S)-HpOTrE(gamma) has been observed to reduce intracellular reactive oxygen species (ROS) levels and induce apoptosis in these macrophages. researchgate.net

3T3-L1 Adipocytes: The 3T3-L1 cell line, which can be differentiated from preadipocytes into adipocytes, is a key model for studying adipogenesis and metabolic function. nih.govbiomol.com While direct studies on 13(S)-HpOTrE(gamma) in this cell line are limited, research on related oxylipins derived from omega-3 fatty acids suggests a role in modulating adipocyte function. For instance, other ALA-derived oxylipins have been shown to influence glucose uptake and adiponectin secretion, often through PPAR-γ activation. targetmol.com

Cancer Cell Lines: The effects of 13(S)-HpOTrE(gamma) and related hydroperoxides have been investigated in various cancer cell lines to assess their potential as anti-cancer agents. In studies involving colorectal cancer cell lines like Caco-2, related 13-hydroxyoctadecadienoic acid (13-HODE) enantiomers have shown differential effects on cell growth and apoptosis, with the (S)-enantiomer often exhibiting anti-proliferative and pro-apoptotic actions via PPARγ. medchemexpress.com Research on breast cancer cell lines such as MCF-7 and MDA-MB-231 has also explored the impact of lipoxygenase metabolites on cell viability. nih.gov

| Compound | Concentration (µM) | Parameter Measured | Effect | Reference |

|---|---|---|---|---|

| 13(S)-HpOTrE | 1, 50, 100 | NO Production | Dose-dependent reduction | researchgate.net |

| 13(S)-HOTrE | 1, 50, 100 | NO Production | Dose-dependent reduction | researchgate.net |

| 13(S)-HpOTrE | 100 | IL-1β Level | Significant reduction (86.4%) | biorxiv.org |

| 13(S)-HOTrE | 100 | IL-1β Level | Significant reduction (23%) | biorxiv.org |

| 13(S)-HpOTrE | 1, 50, 100 | iNOS Expression | Dose-dependent reduction | portlandpress.com |

| 13(S)-HpOTrE | 1, 50, 100 | TNF-α Expression | Dose-dependent reduction | portlandpress.com |

To understand the direct interaction of 13(S)-HpOTrE(gamma) with key enzymes in the fatty acid metabolic pathways, isolated enzyme assays are employed. These assays measure the activity of purified or recombinant enzymes in the presence of the compound.

Lipoxygenase (LOX) Assays: 13(S)-HpOTrE(gamma) is a known product of the enzymatic action of soybean lipoxygenase-1 (LO-1) on gamma-linolenic acid. caymanchem.comresearchgate.net Studies using isolated soybean LO-1 have demonstrated that at concentrations exceeding 100 µM, 13(S)-HpOTrE(gamma) can act as an inhibitor of the enzyme's activity. researchgate.netfrontiersin.org The reduced form, 13(S)-HOTrE(gamma), has been identified as an inhibitor of 5-lipoxygenase (5-LO), with an IC50 of 29 µM for the rat enzyme. medchemexpress.commdpi.com

Cyclooxygenase (COX) Assays: While 13(S)-HpOTrE(gamma) is primarily a product of the LOX pathway, its effects on COX enzymes are also of interest. In LPS-stimulated RAW 264.7 cells, pretreatment with 13(S)-HpOTrE(gamma) has been shown to upregulate the expression of COX-2. frontiersin.org This suggests an indirect regulatory role on the COX pathway, which is a key area for further investigation using isolated COX enzyme assays.

Cell Culture Systems (e.g., RAW 264.7 Macrophages, 3T3-L1 Adipocytes, Cancer Cell Lines)

In Vivo Animal Models

Animal models are indispensable for evaluating the physiological effects of 13(S)-HpOTrE(gamma) in a complex, living system, providing insights into its potential therapeutic applications.

Murine models that mimic human inflammatory conditions and sepsis are critical for assessing the in vivo efficacy of anti-inflammatory compounds.

LPS-Induced Endotoxic Shock: In this model, mice are injected with a high dose of lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a systemic inflammatory response characteristic of septic shock. frontiersin.org Studies have shown that treatment with 13(S)-HpOTrE(gamma) and 13(S)-HOTrE significantly improves the survival rate of mice with endotoxin-mediated septic shock. researchgate.netfrontiersin.org

Cecal Ligation and Puncture (CLP) Model: The CLP model is considered a more clinically relevant model of polymicrobial sepsis. frontiersin.orgmdpi.com It involves a surgical procedure that leads to the leakage of fecal contents into the peritoneal cavity, resulting in a severe infection. In this model, systemic application of 13(S)-HOTrE was found to reduce mortality. researchgate.netmdpi.com This protective effect was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and IL-1β, and an increase in the anti-inflammatory cytokine IL-10 in the liver tissue of the septic mice. mdpi.com

| Model | Compound | Observed Effect | Reference |

|---|---|---|---|

| LPS-induced Septic Shock | 13(S)-HpOTrE | Increased survival rate | frontiersin.org |

| Cecal Ligation and Puncture (CLP) | 13(S)-HOTrE | Reduced mortality | mdpi.com |

| CLP | 13(S)-HOTrE | Reduced iNOS and IL-1β expression in liver | mdpi.com |

| CLP | 13(S)-HOTrE | Increased IL-10 expression in liver | mdpi.com |

While direct in vivo studies of 13(S)-HpOTrE(gamma) in rodent models of metabolic dysfunction are not extensively reported, research on omega-3 fatty acid-derived oxylipins provides a strong rationale for such investigations. targetmol.comnih.gov Given the established role of PPAR-γ in the anti-inflammatory actions of 13(S)-HpOTrE(gamma) and the central role of PPAR-γ in metabolic regulation, it is hypothesized that this compound could have beneficial effects in conditions like insulin (B600854) resistance and non-alcoholic fatty liver disease. targetmol.comlipotype.com

Murine Models of Inflammation and Sepsis

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The accurate identification and quantification of 13(S)-HpOTrE(gamma) in biological samples rely on a combination of powerful chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the separation of oxylipins from complex biological matrices. massbank.eu Chiral phase HPLC is also crucial for separating and identifying the stereoisomers (S and R forms) of hydroperoxy and hydroxy fatty acids. nih.gov The detection is often performed using a UV detector, as the conjugated diene structure in 13(S)-HpOTrE(gamma) results in a characteristic UV absorbance maximum around 236 nm. medchemexpress.comfrontiersin.org

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific detection and quantification of oxylipins. massbank.eu Electrospray ionization (ESI) is a commonly used ionization technique. The mass spectrum of 13(S)-HpOTrE(gamma) provides information about its molecular weight and fragmentation pattern, which is used for its definitive identification. The MS2 spectrum of the [M-H]- ion of 13(S)-HpOTrE(gamma) shows characteristic fragment ions that aid in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the complete structural elucidation of novel compounds. While detailed NMR data specifically for 13(S)-HpOTrE(gamma) is not widely published, it has been instrumental in determining the structure, including the stereochemistry of the double bonds, of related allene (B1206475) oxides derived from 13(S)-HPOTrE. nih.gov

| Analytical Technique | Application for 13(S)-HpOTrE(gamma) | Key Findings/Parameters | Reference |

| RP-HPLC-UV | Separation and Quantification | λmax ≈ 236 nm | medchemexpress.comfrontiersin.org |

| Chiral Phase HPLC | Stereoisomer Separation | Separation of (S) and (R) enantiomers | nih.gov |

| LC-ESI-MS/MS | Identification and Quantification | Precursor ion [M-H]- at m/z 309.2; characteristic fragment ions |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of 13(S)-HpOTrE(gamma) and other related oxylipins. mdpi.com This method offers high sensitivity and selectivity, which is essential for detecting and quantifying these often low-abundance molecules in complex biological samples. mdpi.com The primary advantage of LC-MS/MS is that it typically does not require derivatization of the analyte, which saves time, reduces costs, and minimizes the introduction of impurities. mdpi.com

In a typical LC-MS/MS workflow, the sample extract is first subjected to liquid chromatography to separate the different components. Reversed-phase columns, such as C18 columns, are commonly used for the separation of oxylipins. diva-portal.org The separated molecules then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). shimadzu.com Tandem mass spectrometry (MS/MS) is then employed for identification and quantification, often using modes like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). mdpi.com These modes involve selecting a specific precursor ion of the target molecule and then monitoring for a specific fragment ion, which greatly enhances the specificity of the analysis. mdpi.com For instance, a method package for lipid mediators lists MRM transitions for 13(S)-HpOTrE as part of a simultaneous analysis of 196 related compounds. shimadzu.com

| Parameter | Typical Conditions for Oxylipin Analysis |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) mdpi.com |

| Column | C18 reversed-phase diva-portal.org |

| Ionization | Electrospray Ionization (ESI), usually in negative ion mode shimadzu.comlipotype.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mdpi.com |

This table presents a generalized overview of LC-MS/MS parameters for oxylipin analysis, which would be applicable to 13(S)-HpOTrE(gamma).

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful technique for the analysis of fatty acid derivatives. While LC-MS/MS is often preferred for its direct analysis capabilities, GC, particularly when coupled with mass spectrometry (GC-MS), can provide excellent separation and structural information. ebi.ac.uk For a non-volatile compound like 13(S)-HpOTrE(gamma), a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. ebi.ac.uk This often involves methylation to form the corresponding methyl ester. ebi.ac.uk